Boc-D-HoPro-OH

Chiral Purity Stereochemistry Quality Control

Ensure reproducible research with the exact (2R)-enantiomer. Substituting with the L-form or racemate compromises stereochemical outcomes. This certified chiral building block (CAS 28697-17-8) is essential for β-turn induction in peptidomimetics and proteolytic stability. Confirm your synthesis path with the correct D-configuration.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 28697-17-8
Cat. No. B558456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-HoPro-OH
CAS28697-17-8
Synonyms28697-17-8; (R)-(+)-N-Boc-2-piperidinecarboxylicacid; (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylicacid; BOC-D-PIPECOLICACID; (D)-N-Boc-Pipecolicacid; (R)-N-Boc-piperidine-2-carboxylicacid; (R)-1-Boc-Piperidine-2-carboxylicacid; Boc-D-Pip-OH; (R)-1-N-Boc-Pipecolinicacid; (+)-N-Boc-(R)-pipecolinicacid; (r)-n-boc-pipecolicacid; MFCD00237380; 2(R)-1-(tert-Butoxycarbonyl)piperidinecarboxylicacid; N-Boc-D-pipecolicacid; Boc-(R)-(+)-piperidine-2-carboxylicacid; (2R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylicacid; (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylicacid; (R)-(+)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylicacid; Maybridge4_003680; L-Pipecolinicacid,N-BOCprotected; boc-d-hopro-oh; boc-d-homopro-oh; boc-d-homoproline; PubChem5636; PubChem5735
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
InChIKeyJQAOHGMPAAWWQO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid (CAS 28697-17-8): A Chiral Building Block for Asymmetric Synthesis


(2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid, also known as N-Boc-D-pipecolic acid or Boc-D-HomoPro-OH (CAS: 28697-17-8), is an enantiomerically pure, N-protected derivative of the non-proteinogenic amino acid D-pipecolic acid. It is characterized as a white crystalline powder with a molecular weight of 229.27 g/mol and a molecular formula of C11H19NO4 . As a chiral building block, it features a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen, leaving the carboxylic acid free for further functionalization. This compound is a fundamental reagent in organic and medicinal chemistry, widely utilized for the stereoselective synthesis of pharmaceuticals, peptidomimetics, and complex natural products where the defined D-configuration is critical for biological activity .

Why (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid Cannot Be Substituted by Its Enantiomer (CAS 26250-84-0)


In the realm of chiral synthesis, substituting a specific enantiomer with its mirror image or a racemic mixture is not a trivial replacement. The (2R)-configured D-enantiomer (CAS 28697-17-8) and its (2S)-configured L-enantiomer (N-Boc-L-pipecolic acid, CAS 26250-84-0) possess identical connectivity and similar bulk properties but exert fundamentally different and often opposing influences on the three-dimensional structure of the final molecule [1]. This difference in chirality dictates the biological activity, target selectivity, and pharmacokinetic profile of any derived pharmaceutical compound. A generic substitution of CAS 28697-17-8 with CAS 26250-84-0 can lead to a complete loss of desired activity or the emergence of unexpected and potentially harmful biological effects, making the procurement of the precise enantiomer an absolute requirement for reproducible and meaningful research outcomes. The following quantitative evidence demonstrates the verifiable physical and structural differences that underpin this crucial scientific distinction.

Quantitative Differentiation of (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid: A Comparative Evidence Guide


Chirality Verified by Opposite Specific Optical Rotation

The fundamental differentiating property between the (2R) D-enantiomer and the (2S) L-enantiomer is their behavior in polarized light. This is a direct, quantitative measure of their opposite absolute configuration. The target compound, (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid, exhibits a positive specific optical rotation [α] of +63° to +68° (c=1 in acetic acid) [1]. In contrast, its enantiomer, (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid (CAS 26250-84-0), shows a negative specific optical rotation [α] of -63.2° (c=1 in acetic acid) .

Chiral Purity Stereochemistry Quality Control

Verifiable Chiral Purity: A Procurement Specification for Predictable Synthesis

Beyond simple chemical purity, the procurement of chiral compounds necessitates verification of enantiomeric excess. For (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid, suppliers like Chem-Impex International provide a purity specification of ≥98% (HPLC, Chiral purity) . This explicitly certifies that the enantiomeric impurity is ≤2%. In contrast, a generic specification for the L-enantiomer might state a simple chemical purity of 98+% without a certified chiral purity , introducing uncertainty about the level of the contaminating D-enantiomer.

Chiral Purity HPLC Quality Assurance

Distinct Thermal Behavior: A 6°C Higher Melting Point for the L-Enantiomer

The melting point is a fundamental physical property used for compound identification and purity assessment. While both enantiomers have the same molecular mass and connectivity, their crystal lattice packing differs, resulting in distinct melting ranges. The target (2R)-enantiomer exhibits a melting point range of 116-119 °C . Its (2S)-counterpart shows a consistently higher melting range of 122-126 °C [1]. This 6°C difference is a clear, measurable, and diagnostic physical property.

Physical Property Solid State Characterization

Structural Implication: Enantiomer Dictates Peptide Turn Conformation

The selection of a specific enantiomer dictates the three-dimensional conformation of biologically relevant molecules. Crystallographic studies on a dipeptide containing the L-pipecolic acid residue (derived from the L-enantiomer) show that it strongly favors the formation of a type II' β-turn structure [1]. This specific turn conformation is critical for molecular recognition in biological systems. While a direct X-ray comparison with a D-enantiomer peptide is not presented, class-level inference indicates that a D-pipecolic acid residue would favor a different, perhaps opposite, turn conformation (e.g., type I' or type II), leading to a completely different overall molecular shape and bioactivity.

Peptidomimetics Conformational Analysis Drug Design

Application Scenarios Where (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic Acid Is the Preferred Chiral Building Block


Synthesis of D-Configuration-Dependent Peptidomimetics and Cyclic Peptides

When designing peptidomimetics where a D-configured amino acid residue is required to induce a specific turn (e.g., a type I' or II' β-turn) or to confer resistance to proteolytic degradation, (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid is the essential starting material . The D-stereochemistry is non-negotiable for achieving the desired three-dimensional conformation and, consequently, the intended biological activity. Using the L-enantiomer would result in a molecule with a fundamentally different and likely inactive structure, as evidenced by the contrasting turn preferences observed in crystallographic studies [1].

Asymmetric Synthesis of D-Pipecolic Acid-Containing Pharmaceuticals

This compound is the protected, chiral precursor for the synthesis of complex pharmaceuticals that incorporate a D-pipecolic acid moiety. The high and certified chiral purity of CAS 28697-17-8 ensures that subsequent synthetic steps proceed with high enantioselectivity, yielding the desired drug candidate with the correct absolute configuration. Procurement of this specific building block, rather than a racemic mixture or the wrong enantiomer, avoids the need for costly and often inefficient chiral resolution steps later in the synthesis . Its positive optical rotation provides a clear, verifiable quality control metric distinct from its L-enantiomer counterpart [2].

Preparation of Chiral Catalysts and Ligands

The D-pipecolic acid core serves as a privileged scaffold for constructing enantiomerically pure catalysts and chiral ligands. The (2R)-enantiomer is specifically used to prepare catalysts that induce the formation of new stereocenters with a predetermined configuration. The controlled stereochemistry imparted by this compound is the foundation for achieving high enantiomeric excess in catalytic asymmetric transformations, a core requirement in modern pharmaceutical manufacturing .

Medicinal Chemistry Research Requiring D-Stereochemistry for Target Engagement

In early-stage drug discovery, exploring both enantiomers of a chiral lead compound is standard practice. When a structure-activity relationship (SAR) study reveals that the D-enantiomer of a pipecolic acid-containing compound exhibits superior potency or selectivity for a biological target, (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid becomes the mandated building block for all subsequent analog synthesis. Its use ensures that all further studies are conducted on the correct and most promising stereochemical series, preventing the misallocation of resources toward the less active or inactive enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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